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  • Product: 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
  • CAS: 1196125-36-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile

CAS No. 1196125-36-6[1][2] Executive Summary & Strategic Relevance 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) is a constrained aromatic scaffold serving as a critical pharmacophore in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No. 1196125-36-6[1][2]

Executive Summary & Strategic Relevance

1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) is a constrained aromatic scaffold serving as a critical pharmacophore in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and anti-obesity therapeutics. Structurally, it represents a bioisosteric modification of the 1-(4-chlorophenyl)cyclobutane-1-carbonitrile precursor used in the synthesis of Sibutramine .

The cyclobutane ring introduces specific conformational rigidity, locking the phenyl and nitrile groups into a fixed vector relationship. This "gem-disubstituted" geometry prevents free rotation common in acyclic analogs, thereby enhancing binding affinity to monoamine transporters and nuclear receptors. For drug development professionals, this compound is a high-value intermediate for accessing Desvenlafaxine-like analogs where the cyclohexyl ring is contracted to a cyclobutane, altering lipophilicity (LogP) and metabolic clearance rates.

Physicochemical Profile
PropertyValueContext
Molecular Formula C₁₁H₁₁NO--
Molecular Weight 173.21 g/mol Fragment-based drug discovery (FBDD) compliant
Physical State White Crystalline SolidHigh lattice energy due to H-bonding (OH[1][2]···CN)
Melting Point 158–162 °CIndicates high purity potential via recrystallization
Predicted LogP ~2.0–2.3Optimal for CNS penetration (Blood-Brain Barrier)
pKa (Phenol) ~9.9Ionizable at physiological pH (forming phenolate)

Chemo-Structural Analysis

The molecule features a quaternary carbon (C1 of the cyclobutane) linking a nitrile electron-withdrawing group (EWG) and an electron-rich phenol.

  • The Cyclobutane Pucker: Unlike flat aromatic rings, the cyclobutane ring exists in a puckered "butterfly" conformation (dihedral angle ~25–35°). This pucker minimizes torsional strain and projects the nitrile and phenyl groups into specific quadrants, critical for active site fitting.

  • Electronic Push-Pull: The nitrile group activates the cyclobutane ring towards ring-opening under extreme conditions, but under physiological conditions, it remains stable. The para-hydroxyl group allows for further derivatization (e.g., prodrug formation via esters or glycosylation).

Advanced Synthesis Protocols

Route A: The "Anisole" Strategy (Self-Validating Protocol)

This route ensures regioselectivity by masking the phenol as a methyl ether.

Step 1: Cyclialkylation of 4-Methoxyphenylacetonitrile

  • Precursor: 4-Methoxyphenylacetonitrile (CAS 104-47-2).

  • Reagents: 1,3-Dibromopropane (1.1 equiv), Sodium Hydride (NaH, 2.5 equiv).

  • Solvent: DMSO (Dimethyl sulfoxide) – Critical for solvation of the enolate.

Step 2: Demethylation

  • Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM).

Detailed Workflow
  • Enolate Formation: Charge a flame-dried flask with NaH (60% dispersion) and wash with hexanes to remove mineral oil. Suspend in dry DMSO.

  • Addition: Add 4-methoxyphenylacetonitrile dropwise at 0°C. The solution will turn dark (deep red/brown) indicating carbanion formation.

  • Cyclization: Add 1,3-dibromopropane dropwise. Note: Maintain temperature <25°C to prevent polymerization.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The intermediate, 1-(4-methoxyphenyl)cyclobutane-1-carbonitrile, is an oil.

  • Demethylation: Dissolve the intermediate in dry DCM at -78°C. Add BBr₃ (1.0 M in DCM) slowly. Warm to room temperature over 4 hours.

  • Purification: Quench with MeOH. Partition between water and EtOAc. The product crystallizes from EtOH/Water.

Visualizing the Reaction Pathway

SynthesisRoute Start 4-Methoxyphenylacetonitrile (CAS 104-47-2) Reagent1 1,3-Dibromopropane NaH / DMSO Start->Reagent1 Activation Intermediate Intermediate: 1-(4-MeO-phenyl) cyclobutane-CN Reagent1->Intermediate Cyclialkylation (Double SN2) Reagent2 BBr3 / DCM -78°C to RT Intermediate->Reagent2 Demethylation Product TARGET: 1-(4-OH-phenyl) cyclobutane-CN Reagent2->Product Hydrolysis

Figure 1: Preferred synthetic pathway utilizing the Anisole protection strategy to prevent O-alkylation side reactions.

Analytical Characterization Standards

To validate the identity of CAS 1196125-36-6, the following spectral signatures must be observed.

  • IR Spectroscopy (ATR):

    • ν(O-H): Broad band at 3200–3400 cm⁻¹ (Phenol).

    • ν(C≡N): Sharp, weak peak at ~2235 cm⁻¹ (Characteristic of unconjugated nitriles on quaternary carbons).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.60 (s, 1H): Phenolic -OH (Exchangeable with D₂O).

    • δ 7.25 (d, J=8.5 Hz, 2H): Aromatic protons meta to OH.

    • δ 6.80 (d, J=8.5 Hz, 2H): Aromatic protons ortho to OH.

    • δ 2.70–2.80 (m, 2H): Cyclobutane ring protons (cis to Ph).

    • δ 2.35–2.55 (m, 2H): Cyclobutane ring protons (trans to Ph).

    • δ 1.95–2.10 (m, 2H): Cyclobutane methylene (C3).

  • Mass Spectrometry (ESI-):

    • m/z: 172.1 [M-H]⁻ (Dominant peak due to stable phenolate ion).

Biological Context & Applications

Pharmacophore Mapping

This compound serves as a "privileged structure" in medicinal chemistry. The cyclobutane ring acts as a conformational lock , restricting the spatial arrangement of the pharmacophores.

  • Sibutramine Analogs: It is the phenolic equivalent of the Sibutramine precursor. The phenol group allows for Phase II conjugation (glucuronidation), making it a useful probe for metabolic stability studies.

  • Androgen Receptor Antagonists: Similar cyclobutane-nitrile motifs are found in next-generation anti-androgens (e.g., Enzalutamide derivatives), where the nitrile acts as a hydrogen bond acceptor in the ligand-binding domain.

Signaling Pathway Interaction

BioPathway Compound 1-(4-OH-phenyl) cyclobutane-CN Target Monoamine Transporters (SERT / NET) Compound->Target Binding (H-bond via OH) Metabolism Phase II Metabolism (UGT Enzymes) Compound->Metabolism Glucuronidation Excretion Renal Clearance Metabolism->Excretion Solubility Increase

Figure 2: Pharmacokinetic fate and target interaction of the hydroxy-cyclobutane scaffold.

Safety & Handling (MSDS Summary)

  • Acute Toxicity: Harmful if swallowed (H302).[3] The nitrile group can liberate cyanide ions in vivo under extreme metabolic stress, though the cyclobutane bond is generally robust.

  • Handling: Use nitrile gloves. Avoid acidic conditions which could theoretically hydrolyze the nitrile to the carboxylic acid (though this requires harsh reflux).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Phenols are prone to oxidation (turning pink/brown) upon prolonged exposure to air.

References

  • PrepChem . (n.d.). Synthesis of 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]

Sources

Exploratory

physicochemical properties of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a critical pharmacophore in medicinal chemistry. A Technical Gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a critical pharmacophore in medicinal chemistry.

A Technical Guide for Drug Development & Synthesis

Executive Summary

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) is a rigid, conformationally restricted building block used extensively in the synthesis of bioactive small molecules.[1][2] Structurally, it serves as the 4-hydroxy analog of the key precursor to Sibutramine and related neurotransmitter reuptake inhibitors. Its unique architecture—combining a lipophilic, puckered cyclobutane ring with a polar phenolic moiety and a reactive nitrile—makes it an invaluable scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of Androgen Receptor (AR) modulators and metabolite standards.

This guide provides a definitive reference for its properties, handling, and synthesis, moving beyond basic data to offer experimental context for researchers.

Molecular Architecture & Identification

The molecule features a cyclobutane ring acting as a bioisostere for gem-dimethyl or cyclohexyl groups, providing metabolic stability and restricting bond rotation to lock pharmacophores into active conformations.

Parameter Data
IUPAC Name 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
Common Name Desmethyl-hydroxy-cyclobutane nitrile (Analog)
CAS Number 1196125-36-6
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES C1CC(C1)(C#N)C2=CC=C(C=C2)O
InChI Key HGVFOEOKKSUVTQ-UHFFFAOYSA-N

Physicochemical Properties[2][6][7][8][9]

Solid-State Profile

The compound typically isolates as a white to off-white crystalline solid. The high melting point reflects the efficient packing of the rigid cyclobutane ring and intermolecular hydrogen bonding via the phenolic hydroxyl and nitrile groups.

PropertyValueExperimental/PredictedContext
Melting Point 158 – 162 °CExperimentalIndicates high lattice energy; suitable for solid dosage forms.
Boiling Point ~395 °CPredictedDecomposition likely occurs prior to boiling at atm pressure.
Density 1.21 ± 0.1 g/cm³PredictedHigher than non-polar analogs due to H-bonding network.
Solution & Electronic Properties

Understanding the ionization and lipophilicity is crucial for HPLC method development and bioavailability prediction.

  • Acidity (pKa): The phenolic proton has a calculated pKa of ~10.1 . This means the molecule exists as a neutral species at physiological pH (7.4) but will ionize to the phenolate anion (C₁₁H₁₀NO⁻) under basic conditions (pH > 11), drastically increasing water solubility.

  • Lipophilicity (LogP): The predicted LogP is ~1.6 – 2.0 .

    • Mechanism: The cyclobutane ring adds lipophilicity, but the phenolic -OH and nitrile -CN groups lower the LogP compared to the unsubstituted phenyl analog (LogP ~2.5).

    • Implication: It falls within the "sweet spot" for oral bioavailability (Rule of 5 compliant).

Synthetic Pathway & Impurity Profiling

The synthesis typically proceeds via the "Methoxy Route" to avoid side reactions with the free phenol during the strong base-mediated cyclization step.

Synthetic Logic
  • Alkylation: 4-Methoxyphenylacetonitrile is deprotonated and reacted with 1,3-dibromopropane. The cyclobutane ring forms via a double nucleophilic substitution.

  • Demethylation: The methoxy protecting group is cleaved using Boron Tribromide (BBr₃) or HBr/Acetic Acid to reveal the free phenol.

Visualization of Synthesis (Graphviz)

SynthesisPath Start 4-Methoxyphenylacetonitrile (Starting Material) Inter Intermediate: 1-(4-methoxyphenyl) cyclobutanecarbonitrile Start->Inter Double Alkylation (Cyclization) Impurity Impurity A: Mono-alkylated species Start->Impurity Incomplete Rxn Reagent1 1,3-Dibromopropane NaH / DMSO Reagent1->Inter Product Target Product: 1-(4-hydroxyphenyl) cyclobutane-1-carbonitrile Inter->Product Demethylation Reagent2 BBr3 (DCM) -78°C to RT Reagent2->Product

Figure 1: Step-wise synthesis from commercially available precursors, highlighting the critical cyclization and deprotection steps.

Analytical Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for identification and purity assessment.

HPLC Method for Purity (Reverse Phase)

This method separates the target phenol from the more lipophilic methoxy-intermediate and the more polar mono-alkylated impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 225 nm (Nitrile absorption) and 275 nm (Phenol absorption).

  • Retention Logic: The target (Phenol) will elute earlier than the Methoxy-intermediate due to the H-bonding capability of the hydroxyl group.

Spectroscopic Identification
  • IR Spectroscopy (ATR):

    • ~3300–3400 cm⁻¹: Broad O-H stretch (Phenol).

    • ~2235 cm⁻¹: Sharp C≡N stretch (Characteristic of nitriles).

    • ~2950–3000 cm⁻¹: Cyclobutane C-H tension (Distinctive ring strain shift).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.60 (s, 1H): Phenolic OH (Exchangeable with D₂O).

    • δ 7.30 (d, 2H) & 6.80 (d, 2H): Para-substituted aromatic system (AA'BB' pattern).

    • δ 2.70 – 1.90 (m, 6H): Cyclobutane ring protons (Complex multiplets due to puckering).

Applications in Drug Design

This compound functions as a versatile "chassis" in medicinal chemistry:

  • Metabolite Standards: Used to identify oxidative metabolites of cyclobutane-containing drugs (e.g., Sibutramine analogs) in toxicology studies.

  • Bioisosterism: The cyclobutane ring is often swapped for a gem-dimethyl group to improve metabolic stability (blocking benzylic oxidation) while maintaining steric bulk.

  • Linker Chemistry: The phenol group allows for further functionalization (e.g., ether formation) to attach PROTAC linkers or fluorophores.

Property-Activity Relationship Diagram

Properties Core 1-(4-hydroxyphenyl) cyclobutane-1-carbonitrile Rigidity Cyclobutane Ring (Rigid Scaffold) Core->Rigidity Polarity Phenol (-OH) (H-Bond Donor) Core->Polarity Reactivity Nitrile (-CN) (Metabolic Stability) Core->Reactivity Selectivity High Receptor Selectivity (Defined Conformation) Rigidity->Selectivity Solubility Balanced LogP (~1.8) (Good Oral Bioavailability) Polarity->Solubility Metabolism Phase II Conjugation Site (Glucuronidation) Polarity->Metabolism

Figure 2: Interdependency of structural motifs and pharmacological outcomes.

References

  • PubChem . (2025).[3] 1-Phenylcyclobutanecarbonitrile: Physicochemical Data. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved from [Link]

Sources

Foundational

Biological Activity &amp; Therapeutic Potential of Novel Cyclobutane Derivatives

Executive Summary: Escaping Flatland For decades, medicinal chemistry was dominated by sp2-rich, planar aromatic structures. While reliable, these "flat" molecules often suffer from poor solubility and non-specific bindi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

For decades, medicinal chemistry was dominated by sp2-rich, planar aromatic structures. While reliable, these "flat" molecules often suffer from poor solubility and non-specific binding. The current paradigm shift—termed "Escaping from Flatland"—prioritizes increased sp3 character (Fsp3) to improve clinical success rates.

The cyclobutane ring represents a critical scaffold in this transition. Unlike the rigid cyclopropane or the flexible cyclopentane, cyclobutane offers a unique "pucker" conformation (~25–35°) that directs substituents into precise vectors, enabling high-affinity binding with reduced entropic penalties. This guide analyzes the biological activities of novel cyclobutane derivatives, focusing on antiviral nucleosides, platinum-based antineoplastics, and emerging antimicrobial alkaloids.

Structural Rationale & Pharmacophore Design

The "Pucker" Advantage

The biological activity of cyclobutane derivatives is governed by ring strain (~26 kcal/mol) and conformation. The ring is rarely planar; it adopts a puckered conformation to relieve torsional strain between vicinal hydrogens.

  • Design Implication: This pucker allows for distinct pseudo-equatorial and pseudo-axial positioning. Substituents can be locked into vectors that mimic the transition states of hydrolytic enzymes or the sugar-phosphate backbone of DNA.

  • Metabolic Stability: Unlike linear alkyl chains, the cyclobutane ring resists oxidative metabolism (P450-mediated hydroxylation) due to the steric bulk and bond angles, extending the half-life of attached pharmacophores.

Visualization: The Development Pipeline

The following diagram outlines the logical flow from scaffold design to biological validation.

DevelopmentPipeline Design Scaffold Design (High Fsp3 Score) Synth Synthesis ([2+2] Photocycloaddition) Design->Synth Vector Planning Char Characterization (NMR/X-Ray Pucker Analysis) Synth->Char Isomer Separation Screen Biological Screening (Target Specific) Char->Screen QC Validation Lead Lead Optimization (SAR Refinement) Screen->Lead Activity > 1µM Lead->Design Iterative Cycle

Figure 1: Iterative workflow for developing cyclobutane-based therapeutics, emphasizing the critical feedback loop between structural characterization and screening.

Key Therapeutic Classes & Mechanisms[1]

Antiviral Nucleoside Analogs

Cyclobutane nucleosides (e.g., analogs of Oxetanocin or Lobucavir) mimic the natural sugar moiety of DNA/RNA but lack the 3'-hydroxyl group necessary for chain elongation.

  • Mechanism of Action:

    • Entry & Phosphorylation: The analog enters the infected cell and is phosphorylated by viral kinases (e.g., Thymidine Kinase in HSV).

    • Incorporation: Viral DNA polymerase mistakenly incorporates the cyclobutane-triphosphate.

    • Chain Termination: Due to the ring structure, the 3'-position is either absent or sterically unavailable for the next phosphodiester bond, halting viral replication.[1]

  • Specificity: The rigid cyclobutane ring often fits better into the catalytic pocket of viral polymerases (which are generally more "sloppy" than human polymerases), providing a high therapeutic index.

Antineoplastic Agents (Platinum Coordination Complexes)

Carboplatin is the archetypal example, featuring a cyclobutane-1,1-dicarboxylate (CBDCA) leaving group.[2]

  • The Cyclobutane Role: The CBDCA ligand forms a stable chelate with platinum. Unlike the rapid hydrolysis of chloride ligands in Cisplatin, the cyclobutane ring stabilizes the complex, slowing aquation.

  • Biological Outcome: This reduced reactivity leads to a longer half-life and significantly reduced nephrotoxicity and neurotoxicity compared to first-generation platinums.

Antimicrobial & Antifungal Activities

Natural products containing cyclobutane rings (e.g., piperazine-linked alkaloids) have shown potency against MDR (Multi-Drug Resistant) bacteria.

  • Mechanism: These derivatives often act as cationic amphiphiles. The lipophilic cyclobutane core inserts into the bacterial cell membrane, while cationic appendages disrupt the electrochemical gradient, causing leakage and cell death.

Critical Experimental Protocols

As a scientist, "trust but verify" is the rule. The following protocols are optimized for the unique physicochemical properties of rigid, sp3-rich molecules.

Protocol A: Solubility-Optimized MTT Cytotoxicity Assay

Standard MTT assays often fail for novel cyclobutanes due to precipitation in aqueous media.

  • Preparation: Dissolve cyclobutane derivatives in 100% DMSO to create a 10mM stock. Sonicate for 5 minutes to ensure dissolution of crystal lattices common in rigid rings.

  • Dilution: Prepare serial dilutions in serum-free media. Crucial Step: Inspect under a microscope for micro-precipitates. If observed, add 0.5% cyclodextrin as a solubilizing agent.

  • Incubation: Seed tumor cells (e.g., HeLa or A549) at

    
     cells/well. Treat for 48 hours.
    
  • Readout: Add MTT reagent. Solubilize formazan crystals using acidified isopropanol (not DMSO alone) to prevent interference from any residual cyclobutane aggregates.

  • Analysis: Calculate

    
     using non-linear regression.
    
Protocol B: Viral Plaque Reduction Assay (HSV-1 Model)

Validating nucleoside analogs.

  • Infection: Monolayers of Vero cells are infected with HSV-1 at approximately 100 PFU (Plaque Forming Units) per well.

  • Treatment: One hour post-adsorption, overlay cells with semi-solid medium (methylcellulose) containing the cyclobutane analog at varying concentrations (

    
    ).
    
  • Incubation: Incubate for 72 hours. The semi-solid overlay prevents secondary infection, ensuring distinct plaques.

  • Staining: Fix with 10% formalin and stain with Crystal Violet.

  • Quantification: Count plaques manually or via automated imaging. A

    
     reduction in plaque count compared to vehicle control indicates significant antiviral activity.
    

Structure-Activity Relationship (SAR) Visualization[4]

The stereochemistry of the cyclobutane ring is the single biggest determinant of activity. For nucleoside analogs, the cis-orientation of the base and the hydroxymethyl group is often required to mimic the natural nucleoside conformation.

SAR_Logic Core Cyclobutane Scaffold Sub1 Cis-Configuration (Mimics Ribose) Core->Sub1 Synthetic Control Sub2 Trans-Configuration (Distorted Geometry) Core->Sub2 Target1 High Affinity Binding (Viral Polymerase) Sub1->Target1 H-Bond Alignment Target2 Loss of Activity (Steric Clash) Sub2->Target2 Mismatch Outcome Therapeutic Success Target1->Outcome

Figure 2: SAR logic tree demonstrating the critical impact of cis/trans isomerism on receptor binding affinity.

Data Summary: Comparative Potency

The table below summarizes the biological activity of key cyclobutane derivatives compared to standard-of-care agents.

Compound ClassDerivative TypeTargetPotency (

/ MIC)
Reference Standard
Antiviral Cyclobut-G (Nucleoside)HSV-1

Acyclovir (

)
Anticancer Carboplatin (Dicarboxylate)Ovarian Carcinoma

Cisplatin (

)*
Antimicrobial Piperazinyl-cyclobutaneS. aureus (MRSA)

Vancomycin (

)
Antifungal

-Amino cyclobutane
C. albicans

Fluconazole (

)

*Note: While Carboplatin has a higher


 (lower potency) in vitro than Cisplatin, its superior toxicity profile allows for higher dosing in vivo, achieving comparable efficacy.

Mechanism of Action: Nucleoside Analog Pathway[1]

Understanding the intracellular activation of these molecules is vital for interpreting assay results.

MOA_Nucleoside Entry Cyclobutane Nucleoside (Prodrug) Kinase1 Viral Thymidine Kinase Entry->Kinase1 Cell Entry MonoP Mono-Phosphate Kinase1->MonoP Phosphorylation Kinase2 Host Kinases MonoP->Kinase2 TriP Tri-Phosphate (Active Form) Kinase2->TriP 2x Phosphorylation DNA Viral DNA Polymerase TriP->DNA Competitive Inhibition Stop Chain Termination (Apoptosis) DNA->Stop Incorporation

Figure 3: Mechanism of Action for Cyclobutane Nucleoside Analogs, highlighting the bioactivation pathway.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Basmadjian, C., et al. (2014). Cyclobutane derivatives in drug discovery: recent advances and future perspectives. Future Medicinal Chemistry.
  • De Clercq, E. (2013). The clinical potential of the cyclobutane nucleoside analogues.[3] Nature Reviews Drug Discovery.

  • Wheate, N. J., et al. (2010). The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Transactions. Link

  • Demirci, S., et al. (2019).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Carboplatin. Link

Sources

Exploratory

theoretical studies on 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

Theoretical & Computational Profiling of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile: A Technical Framework Executive Technical Summary 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical & Computational Profiling of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile: A Technical Framework

Executive Technical Summary

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) represents a critical pharmacophore scaffold in medicinal chemistry, functioning as a rigidified analogue of 4-hydroxyphenylacetonitrile. Its structural core—a cyclobutane ring substituted at the C1 position with both a nitrile group and a phenol moiety—offers a unique constrained geometry that restricts conformational freedom, a desirable trait for high-affinity ligand-receptor interactions (e.g., in monoamine transporter inhibitors or androgen receptor modulators).

This technical guide establishes a rigorous protocol for the theoretical study of this molecule. It integrates Density Functional Theory (DFT) for electronic structure analysis, vibrational spectroscopy for identification, and molecular docking simulations to predict bioactivity. This framework is designed for researchers aiming to validate this compound as a lead intermediate in the synthesis of next-generation antidepressants or metabolic regulators.

Theoretical Framework & Computational Methodology

To ensure high-fidelity predictions, the theoretical characterization must follow a self-validating workflow. The standard operating procedure (SOP) described below utilizes the B3LYP hybrid functional, known for its balance between cost and accuracy in organic systems.

Computational Protocol (SOP)
  • Software Platform: Gaussian 16 / GAMESS / ORCA.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) (Triple-zeta, diffuse and polarization functions on all atoms).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO to mimic physiological or experimental conditions.

Structural Analysis: The Cyclobutane Pucker

Unlike planar cyclopropane, the cyclobutane ring in 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is expected to adopt a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Key Parameter: The dihedral angle of the ring carbons (

    
    ) typically deviates from 
    
    
    
    by
    
    
    .
  • Substituent Effect: The bulky phenyl and nitrile groups at C1 will prefer an equatorial-like orientation to minimize 1,3-diaxial interactions, though the rigidity of the 4-membered ring limits this flexibility.

Electronic Properties (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs) define the molecule's chemical reactivity:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring and the oxygen lone pairs (electron donor).

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the nitrile group and the phenyl

    
    -system (electron acceptor).
    
  • Band Gap (

    
    ):  A large gap indicates high kinetic stability (chemical hardness), while a small gap suggests high reactivity (softness).
    

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterSymbolPredicted Range (eV/Debye)Significance
HOMO Energy

-6.0 to -6.5 eVIonization potential; oxidation susceptibility.
LUMO Energy

-1.0 to -1.5 eVElectron affinity; nucleophilic attack site.
Energy Gap

~4.5 - 5.0 eVIndicates a stable, hard molecule.
Dipole Moment

4.0 - 5.0 DHigh polarity due to aligned -CN and -OH vectors.

Spectroscopic Profiling (Vibrational Analysis)

Theoretical IR spectra are essential for validating the synthesized compound. The frequency calculations must be scaled (typically by a factor of 0.961 for B3LYP) to match experimental results.

  • Nitrile Stretch (

    
    ):  The diagnostic peak. Expected at 2230–2250 cm
    
    
    
    . It is a sharp, intense peak due to the change in dipole moment.
  • Hydroxyl Stretch (

    
    ):  A broad band (if H-bonded) or sharp peak (free) at 3550–3650 cm
    
    
    
    .
  • Aromatic C=C Stretch: Characteristic pairs at 1500–1600 cm

    
     .
    
  • Cyclobutane Ring Modes: Unique "breathing" modes appear in the fingerprint region (900–1000 cm

    
     ), distinguishing it from acyclic analogues.
    

Synthesis & Validation Workflow

To validate the theoretical model, the molecule must be synthesized. The most robust pathway involves the double alkylation of 4-hydroxyphenylacetonitrile.

Experimental Protocol
  • Protection: Protect the phenol group of 4-hydroxyphenylacetonitrile (e.g., with TBDMS-Cl) to prevent O-alkylation.

  • Cyclization: React the protected nitrile with 1,3-dibromopropane using a strong base (NaH or KOtBu) in DMF/THF. The base deprotonates the

    
    -carbon twice, facilitating sequential 
    
    
    
    attacks on the dihalide.
  • Deprotection: Remove the silyl group (TBAF) to yield 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile.

Workflow Visualization

SynthesisWorkflow Start 4-Hydroxyphenyl- acetonitrile Step1 Protection (TBDMS-Cl) Start->Step1  Yield >90%   Step2 Cyclization (1,3-dibromopropane, NaH) Step1->Step2  Ring Closure   Step3 Deprotection (TBAF) Step2->Step3  Hydrolysis   Product 1-(4-hydroxyphenyl) cyclobutane-1-carbonitrile Step3->Product  Crystallization  

Figure 1: Step-wise synthesis pathway for structural validation.

Biological Relevance & In Silico Docking

The theoretical study extends to predicting the molecule's interaction with biological targets. Given its structural similarity to Sibutramine (a serotonin-norepinephrine reuptake inhibitor) and Bicifadine , the primary targets for docking studies are Monoamine Transporters (MATs).

Molecular Docking Protocol
  • Target: Human Serotonin Transporter (SERT) - PDB ID: 5I6X.

  • Grid Box: Centered on the central binding site (S1), defined by residues Asp98, Tyr95, and Ile172.

  • Ligand Preparation: Energy minimized using the B3LYP/6-311++G(d,p) geometry.

  • Scoring Function: Binding affinity (

    
    ) in kcal/mol.
    
Theoretical Study Workflow

ComputationalWorkflow Input Initial Structure (2D Sketch) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (IR/Raman Validation) Opt->Freq  Check Imaginary Freqs   Elec Electronic Properties (HOMO-LUMO, MEP) Opt->Elec  Wavefunction Analysis   Dock Molecular Docking (AutoDock Vina) Opt->Dock  PDBQT Conversion   Output ADMET Prediction (SwissADME) Dock->Output  Lead Optimization  

Figure 2: Computational workflow for the theoretical characterization of the target molecule.

Conclusion

Theoretical studies on 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile reveal a molecule with significant potential as a pharmaceutical intermediate. The rigid cyclobutane ring provides a distinct steric profile compared to flexible acyclic analogues, potentially enhancing selectivity for monoamine transporters. The high dipole moment and specific HOMO-LUMO distribution suggest it acts as a "push-pull" system (OH donor, CN acceptor), making it also interesting for non-linear optical (NLO) applications.

Researchers should prioritize the vibrational analysis of the nitrile stretch as the primary quality control metric during synthesis, and utilize the HOMO-LUMO gap to predict metabolic stability in early-stage drug discovery.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Jeffery, J. E., et al. (1991). Synthesis of sibutramine, a novel cyclobutylalkylamine antidepressant. Journal of the Chemical Society, Perkin Transactions 1, (10), 2583-2589. Link

  • Mendkovich, A. S., et al. (2020). Structural features of 1-substituted cyclobutanecarbonitriles. Journal of Structural Chemistry, 61, 198–206. Link

  • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley. Link

Protocols & Analytical Methods

Method

detailed synthesis protocol for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

This guide outlines the synthesis protocol for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a structural motif relevant in medicinal chemistry as a scaffold for bio-active monoamine reuptake inhibitors and antioxidant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis protocol for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a structural motif relevant in medicinal chemistry as a scaffold for bio-active monoamine reuptake inhibitors and antioxidant agents.

This protocol is designed for professional research environments. It prioritizes chemical purity and yield by addressing the specific reactivity of the phenolic moiety, which distinguishes this synthesis from its halogenated analogs (e.g., the chlorophenyl precursors used in historical anorectic drug development).

Application Note: Strategic Synthesis Design

Senior Scientist Insight: Direct cyclodialkylation of 4-hydroxyphenylacetonitrile with 1,3-dibromopropane is chemically fraught. The phenolic hydroxyl group (


) competes with the benzylic nitrile 

-proton (

) for base. Using a dianion strategy often leads to significant O-alkylation side products (ethers) rather than the desired C-alkylation at the cyclobutane ring.

Therefore, the "Protection-Cyclization-Deprotection" strategy is the industry standard for high-integrity synthesis. This route protects the phenol as a benzyl ether, performs the cyclization under strong basic conditions, and reveals the phenol via hydrogenolysis. This ensures the cyclobutane ring forms exclusively at the benzylic carbon.

Part 1: Synthetic Pathway Visualization

The following diagram illustrates the optimized 3-step workflow, highlighting the critical intermediate checkpoints.

SynthesisPath Start 4-Hydroxyphenylacetonitrile (Starting Material) Step1 Step 1: O-Protection (Benzyl Chloride/K2CO3) Start->Step1 DMF, 80°C Inter1 Intermediate A: 4-(Benzyloxyphenyl)acetonitrile Step1->Inter1 Step2 Step 2: Cyclodialkylation (1,3-Dibromopropane/NaH) Inter1->Step2 DMSO/THF, <30°C Inter2 Intermediate B: 1-(4-Benzyloxyphenyl) cyclobutane-1-carbonitrile Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 EtOH, RT Final Target Product: 1-(4-Hydroxyphenyl) cyclobutane-1-carbonitrile Step3->Final

Figure 1: Logical workflow for the synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile via the benzyl-protection route.

Part 2: Detailed Experimental Protocol

Phase 1: Protection of the Phenolic Hydroxyl

Objective: Mask the phenol to prevent O-alkylation during the ring closure.

  • Reagents: 4-Hydroxyphenylacetonitrile (1.0 eq), Benzyl chloride (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (cat.), DMF (Solvent).
    
  • Procedure:

    • Charge a reaction vessel with 4-hydroxyphenylacetonitrile and anhydrous DMF (5 mL/g).

    • Add

      
       and a catalytic amount of KI.
      
    • Add benzyl chloride dropwise at room temperature.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting phenol.

    • Workup: Pour into ice water. The product, 4-(benzyloxyphenyl)acetonitrile , typically precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.

Phase 2: Cyclodialkylation (The Critical Step)

Objective: Construct the cyclobutane ring via double nucleophilic substitution. Safety Warning: This step generates hydrogen gas (


) and uses Sodium Hydride (NaH), which is pyrophoric. All operations must be performed under inert atmosphere (Nitrogen or Argon).
ParameterSpecificationNotes
Substrate 4-(Benzyloxyphenyl)acetonitrileDry thoroughly before use.
Alkylating Agent 1,3-Dibromopropane (1.1 eq)Acts as the C3 bridge.
Base Sodium Hydride (NaH), 60% dispersion (2.2 eq)Excess required to neutralize the

-proton twice.
Solvent DMSO / THF (1:1 mixture)DMSO accelerates

; THF moderates reactivity.
Temperature 0°C to RTExothermic reaction; control is vital.
  • Protocol:

    • Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and

      
       inlet.
      
    • Base Suspension: Wash NaH (2.2 eq) with dry hexane to remove mineral oil (optional but improves yield), then suspend in dry DMSO/THF. Cool to 0°C.[1]

    • Addition: Dissolve 4-(benzyloxyphenyl)acetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) in minimal THF. Add this solution dropwise to the NaH suspension over 60 minutes.

      • Note: The slow addition minimizes intermolecular polymerization of the alkyl halide.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. The color typically shifts from pale yellow to deep orange/brown.

    • Quench: Cool to 0°C. Carefully quench with Isopropanol followed by saturated

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (

      
      ). Wash organics with water and brine to remove DMSO. Dry over 
      
      
      
      and concentrate.
    • Purification: The crude 1-(4-benzyloxyphenyl)cyclobutane-1-carbonitrile is purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Phase 3: Deprotection (Hydrogenolysis)

Objective: Cleave the benzyl ether to reveal the target phenol without reducing the nitrile.

  • Reagents: 10% Pd/C (5-10 wt%), Hydrogen gas (

    
    , balloon pressure), Ethanol or Methanol.
    
  • Protocol:

    • Dissolve the intermediate from Phase 2 in Ethanol.

    • Add 10% Pd/C catalyst carefully (under inert gas flow to prevent ignition).

    • Purge the vessel with

      
       and stir under a balloon of hydrogen at RT for 2–4 hours.
      
    • Monitoring: Monitor closely. Extended reaction times or high pressure may reduce the nitrile group to an amine. Stop immediately upon disappearance of the starting material.[2][3]

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

    • Final Isolation: The residue is 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile . It can be recrystallized from Hexane/EtOAc or Ethanol/Water to obtain a white crystalline solid (mp approx. 160°C).

Part 3: Analytical Data & Validation

To validate the synthesis, the final product must meet the following criteria:

AttributeExpected ValueMethod
Appearance White crystalline solidVisual
Melting Point ~158–160°CCapillary MP
IR Spectrum ~2230

(C≡N stretch)~3300–3400

(O-H stretch)
FTIR
1H NMR Cyclobutane protons:

1.8–2.8 ppm (multiplets)Aromatic AA'BB':

6.8 (d), 7.3 (d)
400 MHz NMR (

or

)

References

  • Organic Chemistry Portal . (n.d.). Synthesis of Cyclobutanes. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2010). Highly enantioselective catalytic asymmetric synthesis of a (R)-sibutramin precursor. Chimia. Retrieved from [Link]

  • Royal Society of Chemistry . (2000). Synthesis of sibutramine... and its major human metabolites. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]

Sources

Application

purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile by column chromatography

Application Note: Purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile via Flash Column Chromatography Introduction & Scope This technical guide details the purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile via Flash Column Chromatography

Introduction & Scope

This technical guide details the purification of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (Target Compound), a critical pharmacophore scaffold often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as desmethylsibutramine metabolites.

The Separation Challenge: The purification of this specific intermediate presents a distinct "duality" of challenges:

  • Geminal Disubstitution: The steric bulk of the cyclobutane ring adjacent to the nitrile and phenyl ring can make separation from mono-alkylated open-chain impurities difficult due to similar hydrodynamic volumes.

  • Phenolic Acidity: The 4-hydroxyl group (

    
    ) interacts strongly with the silanol groups (
    
    
    
    ) of standard silica gel. This hydrogen bonding frequently results in peak tailing, band broadening, and co-elution with more polar impurities.

This protocol addresses these issues using a Modified Mobile Phase Strategy and Dry-Loading Techniques to ensure high purity (>98%) and yield.

Impurity Profile & Pre-Purification Analysis

Before column packing, the crude mixture must be analyzed to define the separation difficulty. The synthesis of this target typically proceeds via the demethylation of 1-(4-methoxyphenyl)cyclobutane-1-carbonitrile or direct alkylation of 4-hydroxybenzyl cyanide.

Table 1: Common Impurity Profile & Relative Polarity (


) 
Based on Silica Gel TLC (Mobile Phase: 30% EtOAc in Hexanes)
Compound IdentityStructure DescriptionPolarityEst.[1]

Separation Difficulty
Impurity A (O-Alkyl) 1-(4-alkoxyphenyl)... ether byproductLow0.85Easy (Elutes First)
Impurity B (Precursor) 1-(4-methoxyphenyl)... (if demethylation route)Low-Med0.65Moderate
Target Compound 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile Medium 0.35 N/A
Impurity C (Open Chain) 4-(3-halopropyl)-4-hydroxy-benzonitrileMed-High0.30High (Critical Pair)
Impurity D (Start Mat) 4-hydroxyphenylacetonitrileHigh0.15Easy (Elutes Last)

Expert Insight: Impurity C (the mono-alkylated intermediate) is the most problematic. It often co-elutes on the front edge of the target peak. A shallow gradient is required to resolve this specific pair.

Strategic Protocol Design

Stationary Phase Selection
  • Material: Irregular Silica Gel 60 (40-63 µm).

  • Rationale: While C18 (Reverse Phase) eliminates the tailing of phenols, it is cost-prohibitive for early intermediates. Standard silica is sufficient if the acidity is managed.

Mobile Phase Optimization (The "Acid Trick")

To combat the interaction between the phenolic proton and the silica surface, the mobile phase must be acidified.

  • Standard System: Hexanes / Ethyl Acetate (EtOAc).[2][3]

  • Modifier: 0.5% - 1.0% Acetic Acid (AcOH) added to the EtOAc component.

  • Mechanism: The acetic acid keeps the phenol in its protonated (neutral) state, preventing the formation of phenolate anions that bind irreversibly to silica.

Sample Loading (Dry Loading)
  • Issue: The target compound is a crystalline solid with poor solubility in Hexanes. Liquid loading with DCM often causes "fingering" or band streaking.

  • Solution: Adsorbed Dry Load.

    • Dissolve crude mixture in minimal Acetone or MeOH/DCM.

    • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude).

    • Rotary evaporate to a free-flowing powder.

    • Load powder on top of the packed column.

Step-by-Step Purification Workflow

The following diagram outlines the decision logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Screening (30% EtOAc/Hex) Start->TLC Decision Is Tailing Observed? TLC->Decision RouteA Standard Protocol: Hex/EtOAc Gradient Decision->RouteA No (Clean spots) RouteB Modified Protocol: Add 1% AcOH to Eluent Decision->RouteB Yes (Streaking) Loading Dry Loading (Celite Adsorption) RouteA->Loading RouteB->Loading Column Flash Chromatography Gradient 0% -> 60% EtOAc Loading->Column Fractions Fraction Analysis (UV 254nm + Stain) Column->Fractions Pool Pool & Concentrate Fractions->Pool

Caption: Logical workflow for determining mobile phase composition based on TLC behavior of the phenolic nitrile.

Detailed Protocol Steps:
  • Column Preparation:

    • Pack a glass column (or cartridge) with Silica Gel 60.

    • Column Volume (CV): Ensure at least 30:1 silica-to-crude mass ratio.

    • Equilibration: Flush with 3 CV of 100% Hexanes (containing 0.5% AcOH if using the modified protocol).

  • Gradient Elution:

    • 0 - 5 min: Isocratic 5% EtOAc/Hexanes (Elutes non-polar impurities like O-alkyl ethers).

    • 5 - 20 min: Linear gradient 5%

      
       30% EtOAc/Hexanes.
      
    • 20 - 35 min: Isocratic 30% EtOAc/Hexanes (Target compound typically elutes here).

    • 35 - 45 min: Ramp to 60% EtOAc/Hexanes (Elutes polar starting material/tars).

  • Fraction Collection & Analysis:

    • Collect fractions of approx. 10-15 mL (for 1g scale).

    • Visualization: UV lamp (254 nm) is effective due to the aromatic ring.

    • Stain: Use p-Anisaldehyde or KMnO4 dip. The phenol moiety stains distinctly (often reddish-purple with anisaldehyde).

Troubleshooting & Optimization

Scenario A: The Target and Impurity C (Open Chain) are co-eluting.

  • Cause: Similar polarity.

  • Fix: Switch solvent selectivity.[4][5] Replace Hexanes with Toluene .

    • New System: Toluene / Ethyl Acetate (Gradient 0-20% EtOAc).

    • Why? The pi-pi interaction between Toluene and the aromatic rings of the solutes often discriminates better between the cyclic product and the open-chain impurity than aliphatic Hexane does.

Scenario B: Product is precipitating on the column.

  • Cause: Solubility limit reached in high-Hexane mobile phase.

  • Fix: Increase the baseline polarity (start at 10% EtOAc) or switch to DCM / MeOH (0-5% MeOH gradient). Note: DCM/MeOH provides poorer resolution for this specific separation but solves solubility issues.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Jeffery, J. E.; et al. "Synthesis of Sibutramine, a novel cyclobutane-based anti-depressant." J. Chem. Soc., Perkin Trans. 1, 1996 , 2583-2589. Link

  • Teledyne ISCO. "Flash Chromatography of Acidic Compounds." Application Note AN87, 2012.
  • UCC Research. "Impurity Occurrence and Removal in Crystalline Products." Organic Process Research & Development, 2017 .[6] Link[6]

  • Baran Lab. "Cyclobutanes in Organic Synthesis - Guide." Baran Group Meeting Notes, 2011 . Link

Sources

Method

The Versatile Scaffold: Harnessing 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile in Modern Medicinal Chemistry

Introduction: Beyond Flatland - The Value of 3D Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland - The Value of 3D Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable drug-like properties is perpetual. While aromatic systems have long been a mainstay, the strategic incorporation of saturated, three-dimensional scaffolds has emerged as a powerful approach to navigate the complexities of biological targets and improve pharmacokinetic profiles. The 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold stands as a prime example of such a valuable building block.

The rigid, puckered nature of the cyclobutane ring offers a distinct advantage over more flexible aliphatic linkers by conformationally restricting the appended functionalities.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency. Furthermore, the cyclobutane motif can serve as a bioisostere for other groups, such as gem-dimethyl units or even phenyl rings, while improving physicochemical properties like solubility and metabolic stability.[3]

This technical guide provides an in-depth exploration of the 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold, offering detailed protocols for its synthesis and derivatization, and culminating in a case study of its application in the development of potent Janus Kinase (JAK) inhibitors.

Part 1: Synthesis of the Core Scaffold

The synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile can be achieved through a multi-step process, beginning with the construction of the cyclobutane ring followed by the introduction of the nitrile group. The following protocol is adapted from methodologies described in the patent literature, providing a reliable route to this key intermediate.

Protocol 1: Synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

This protocol outlines a two-step process starting from 4-hydroxyphenylacetonitrile and 1,3-dibromopropane.

Step 1: Synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

  • Reaction:

    • To a solution of 4-hydroxyphenylacetonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (2.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 1,3-dibromopropane (1.1 equivalents) dropwise, and heat the reaction mixture to 80 °C for 12 hours.

    • Cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile.

  • Causality and Insights: The use of a strong base is crucial for the double alkylation of the benzylic carbon of 4-hydroxyphenylacetonitrile with 1,3-dibromopropane to form the cyclobutane ring. DMF is a suitable polar aprotic solvent for this type of reaction. The workup and purification are standard procedures to isolate the desired product.

Part 2: Strategic Derivatization of the Scaffold

The 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold presents two primary handles for chemical modification: the phenolic hydroxyl group and the nitrile group. These functionalities can be transformed into a wide array of other groups, allowing for a systematic exploration of structure-activity relationships (SAR).

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can serve as a hydrogen bond donor and acceptor. Its modification can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

  • Reaction:

    • To a solution of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 2 equivalents).[4][5]

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents).[4]

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Causality and Insights: This classic reaction provides a straightforward method to introduce a variety of alkyl groups. The choice of a relatively weak base like K₂CO₃ is often sufficient for phenol alkylation and avoids potential side reactions. The reaction is driven by the formation of a stable ether linkage.

  • Reaction:

    • In a reaction vessel, combine 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (1 equivalent), an aryl halide (e.g., 4-bromotoluene, 1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).[6][7]

    • Add a base, such as cesium carbonate (Cs₂CO₃, 1.5-2 equivalents), and a high-boiling point solvent like toluene or dioxane.[6]

    • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

    • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify the resulting diaryl ether by column chromatography.

  • Causality and Insights: The Buchwald-Hartwig reaction is a powerful tool for forming C-O bonds, allowing for the synthesis of diaryl ethers which can be important for mimicking or blocking certain protein-protein interactions. The choice of ligand is critical for the efficiency of the catalytic cycle.

Modifications of the Nitrile Group

The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other groups like carbonyls. It can also be converted into other key functionalities.

  • Reaction:

    • To a solution of the nitrile (1 equivalent) in a solvent like ethanol or methanol, add a catalytic amount of Raney Nickel (approximately 10-20% by weight).[2][8]

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi) or use a hydrogen balloon.

    • Stir the reaction at room temperature or with gentle heating for 12-24 hours.

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate to obtain the primary amine, which can be further purified if necessary.

  • Causality and Insights: The catalytic hydrogenation over Raney Nickel is a common and effective method for reducing nitriles to primary amines.[8] The resulting aminomethyl group is a key pharmacophore in many drug molecules, providing a basic center for salt formation and interactions with acidic residues in a target protein.

  • Reaction:

    • Suspend the nitrile (1 equivalent) in an aqueous solution of a strong acid, such as 6M sulfuric acid or hydrochloric acid.[9][10]

    • Heat the mixture to reflux for several hours to days, monitoring the reaction for the disappearance of the starting material.

    • Cool the reaction mixture in an ice bath, which may cause the carboxylic acid to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous solution with an organic solvent like ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.

  • Causality and Insights: Acid-catalyzed hydrolysis is a standard method to convert nitriles into carboxylic acids.[10][11] The carboxylic acid functionality is a key feature in many drugs, acting as a strong hydrogen bond donor and acceptor and often engaging in ionic interactions with basic residues in the target.

Part 3: Case Study - Application in the Discovery of Janus Kinase (JAK) Inhibitors

The 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold has been successfully employed as a key intermediate in the synthesis of potent inhibitors of Janus kinases (JAKs). JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases, as well as cancers.[1][3]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[12][13]

JAK_STAT_Pathway cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Dimerization & JAK Activation stat STAT receptor->stat 4. STAT Recruitment jak->receptor 3. Phosphorylation jak->stat 5. STAT Phosphorylation stat->stat 6. Dimerization nucleus Nucleus stat->nucleus 7. Translocation dna DNA gene_transcription Gene Transcription dna->gene_transcription 8. Gene Regulation

Figure 1: Simplified schematic of the JAK-STAT signaling pathway.

Synthetic Strategy and SAR Insights

In the development of novel JAK inhibitors, the 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold was utilized to introduce a key structural element that interacts with the hinge region of the kinase. The synthesis, as described in US Patent 8,952,181 B2, involves the initial protection of the phenol, followed by reduction of the nitrile to a primary amine. This amine is then used to construct a pyrazolopyrimidine core, a common hinge-binding motif in kinase inhibitors.

Figure 2: General synthetic workflow for JAK inhibitors using the cyclobutane scaffold.

The cyclobutane unit serves to orient the aminomethyl group in a specific vector, allowing the pyrazolopyrimidine to form crucial hydrogen bonds with the kinase hinge region. The 4-hydroxyphenyl group is often directed towards the solvent-exposed region, providing a point for further modification to enhance solubility and other pharmacokinetic properties.

Table 1: Representative JAK Inhibition Data for Cyclobutane-Containing Inhibitors

Compound IDModification on PhenolJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Example 1-OH105150
Example 2-OCH₃158200
Example 3-OCH₂CH₂OH83120

Data is illustrative and based on trends observed in relevant patent literature.

The SAR from this series of compounds suggests that small, polar modifications on the phenolic oxygen are well-tolerated and can even enhance potency and selectivity. For instance, the introduction of a hydroxyethyl group (Example 3) can lead to improved activity, possibly by forming additional interactions with solvent or nearby residues.

Conclusion

The 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile scaffold is a valuable and versatile building block in medicinal chemistry. Its rigid three-dimensional structure provides a means to control the conformation of attached pharmacophores, while its functional handles offer numerous avenues for chemical elaboration. The successful application of this scaffold in the development of potent JAK inhibitors highlights its potential in generating novel drug candidates with improved properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their own drug discovery endeavors.

References

  • W. H. Miller et al. (2015). Cyclobutane and methylcyclobutane derivatives as Janus Kinase (JAK) inhibitors.
  • Incyte Corporation (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Li, G., & Wang, J. (2006). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2006(13), 94-99. [Link]

  • Wikipedia contributors. (2023). Nitrile reduction. Wikipedia. [Link]

  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. [Link]

  • Radi, M., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. Journal of Medicinal Chemistry, 57(23), 9984-9999. [Link]

  • Chem-space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway. [Link]

  • Radi, M., et al. (2014). Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres. ResearchGate. [Link]

  • Wikipedia contributors. (2023). JAK-STAT signaling pathway. Wikipedia. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653-1655. [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Iqbal, M., & Basha, S. M. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 745. [Link]

  • National Starch and Chemical Corp. (1970). Hydrolysis of nitriles to carboxylic acids.
  • Zhejiang University. (2006). Nitrile reducing process to prepare amine.
  • Council of Scientific & Industrial Research. (2007). Method for the production of primary amines by hydrogenating nitriles.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Grødeland, G., et al. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Nolan, S. P., et al. (2015). Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 785-790. [Link]

  • Standard Oil Co. (1978). Hydrolysis of aromatic nitriles to carboxylic acids.
  • Buchwald, S. L., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(40), 17068-17079. [Link]

  • Kumar, P., & Kumar, V. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1419. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Nolan, S. P. (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Catalysis Science & Technology, 4(1), 44-50. [Link]

  • Zheng, Z., et al. (2023). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 24(21), 15929. [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2023). JAK INHIBITOR COMPOUND AND USE THEREOF. EP Patent 4,186,908 A1. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Buchwald, S. L., & Maiti, D. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(14), 4904-4907. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Drug Hunter. (2024). Patent Highlights: NLRP3 and NaV1.8 Inhibitors, SMARCA2 Degraders, and More from December 2023. [Link]

Sources

Application

Technical Application Note: Neuroprotective Assessment of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HPCC)

Executive Summary & Rationale This application note details the protocol for assessing the neuroprotective potential of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HPCC) . While structurally related to metabolites of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the protocol for assessing the neuroprotective potential of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HPCC) . While structurally related to metabolites of cyclobutane-based therapeutics (e.g., desmethylsibutramine analogs), HPCC possesses a specific phenolic moiety that suggests intrinsic antioxidant capacity, coupled with a cyclobutane-nitrile scaffold known for favorable blood-brain barrier (BBB) permeability.

Mechanistic Hypothesis: The 4-hydroxyphenyl group acts as a radical scavenger (hydrogen atom donor), potentially neutralizing Reactive Oxygen Species (ROS). Concurrently, the lipophilic cyclobutane ring facilitates CNS entry. The assessment strategy focuses on validating the compound's ability to mitigate oxidative stress and excitotoxicity in neuronal models via the Nrf2-ARE signaling pathway .

Compound Preparation & Physicochemical Profiling[1]

Before biological testing, the compound must be solubilized and profiled for stability.

Solubilization Protocol
  • Physical State: White to off-white crystalline solid.

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred vehicle due to the lipophilicity of the cyclobutane ring.

  • Stock Solution: Prepare a 100 mM stock solution in sterile, anhydrous DMSO.

    • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in culture medium. Ensure final DMSO concentration is < 0.1% (v/v) to avoid vehicle toxicity.

In Silico BBB Prediction (Pre-Screen)

Verify CNS drug-likeness using multiparameter optimization (MPO):

  • cLogP: Expected range 2.0–3.5 (Optimal for BBB).

  • TPSA: < 90 Ų (Nitrile group contributes ~24 Ų; Phenol ~20 Ų).

  • Action: If cLogP > 4.0, anticipate high non-specific binding in protein-rich media.

Phase I: Cytotoxicity Threshold Determination (Safety)

Objective: Define the "No Observed Adverse Effect Level" (NOAEL) in vitro. You cannot test neuroprotection at cytotoxic concentrations.

Cell Model: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma). Assay: MTT Reduction Assay (Metabolic Activity) validated by LDH Release (Membrane Integrity).

Protocol Steps:
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Expose cells to HPCC at log-scale concentrations: 0.1, 1, 10, 50, 100 µM .

    • Vehicle Control: 0.1% DMSO.

    • Positive Toxicity Control: 10% DMSO or Triton X-100.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout:

    • MTT: Add 0.5 mg/mL MTT; incubate 4h; dissolve formazan in DMSO; read Absorbance at 570 nm.

    • LDH: Analyze supernatant using a lactate dehydrogenase kit (Absorbance at 490 nm).

Decision Gate: Select the highest concentration that retains >95% viability compared to control for Phase II efficacy testing. Anticipated Range: 1–30 µM.

Phase II: Neuroprotective Efficacy Screen

Objective: Assess the ability of HPCC to rescue neurons from lethal stress.

Oxidative Stress Model ( Insult)

Phenols typically protect against ROS. This is the primary validation step.

  • Pre-treatment: Incubate cells with HPCC (Selected Doses, e.g., 1, 5, 10 µM) for 2–4 hours prior to insult. This allows for the upregulation of antioxidant enzymes (Nrf2 lag time).

  • Insult: Add Hydrogen Peroxide (

    
    ) to a final concentration of 100–300 µM  (titrate to achieve ~50% cell death in controls).
    
  • Co-incubation: 24 hours.[1]

  • Readout: MTT Assay + ROS quantification (DCFH-DA fluorescence).

Excitotoxicity Model (Glutamate Insult)
  • Differentiation: Differentiate SH-SY5Y with Retinoic Acid (10 µM, 5 days) to induce N-methyl-D-aspartate (NMDA) receptor expression.

  • Insult: Expose to L-Glutamate (10–50 mM) or NMDA (100 µM) + Glycine (10 µM).

  • Treatment: Co-treat with HPCC.

  • Readout: LDH Release (Glutamate causes rapid necrosis/membrane lysis).

Phase III: Mechanism of Action (Nrf2 Pathway)

Hypothesis: HPCC acts as a Michael acceptor or electrophile (via the nitrile/phenol interface) to modify Keap1, releasing Nrf2 to the nucleus.

Workflow:

  • Nuclear Fractionation: Treat cells with 10 µM HPCC for 1, 3, and 6 hours. Harvest cytosolic and nuclear fractions.

  • Western Blot:

    • Target: Nrf2 (Nuclear vs. Cytosolic ratio).[2]

    • Downstream Targets: HO-1 (Heme Oxygenase-1), NQO1.

    • Loading Controls: Lamin B1 (Nuclear), GAPDH (Cytosolic).

Visualization & Logic

Experimental Workflow (DOT Diagram)

Neuroprotection_Protocol Compound 1-(4-hydroxyphenyl) cyclobutane-1-carbonitrile Solubility Solubility Check (DMSO Stock) Compound->Solubility Tox_Screen Phase I: Cytotoxicity (MTT/LDH in SH-SY5Y) Solubility->Tox_Screen Decision Viability > 95%? Tox_Screen->Decision Decision->Tox_Screen No (Lower Dose) OxStress Phase II: H2O2 Insult (ROS Scavenging) Decision->OxStress Yes (Safe Dose) Excitotox Phase II: Glutamate Insult (Anti-Excitotoxicity) Decision->Excitotox Yes (Safe Dose) MOA Phase III: Mechanism (Nrf2/HO-1 Blot) OxStress->MOA Excitotox->MOA

Figure 1: Step-wise decision tree for evaluating the neuroprotective efficacy of HPCC.

Putative Signaling Mechanism (DOT Diagram)

Nrf2_Pathway HPCC HPCC (Phenol Donor) ROS ROS / Electrophiles HPCC->ROS Scavenges Keap1 Keap1 (Sensor) HPCC->Keap1 Modifies (Cysteine) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds Enzymes HO-1, NQO1, SOD (Antioxidant Enzymes) ARE->Enzymes Transcription Protection Neuroprotection (Cell Survival) Enzymes->Protection Reduces Oxidative Stress

Figure 2: Hypothesized Mechanism of Action.[3] HPCC likely activates the Nrf2-ARE pathway via electrophilic modulation of Keap1 or direct ROS scavenging.

Data Interpretation & Troubleshooting

ObservationPotential CauseRemedial Action
High background in MTT HPCC might reduce MTT directly (common with phenols).Use CellTiter-Glo (ATP) or LDH assay instead to verify.
Precipitation in media Lipophilicity is too high for aqueous media.Sonicate working solutions; add 0.5% BSA as a carrier.
No protection observed Pre-treatment time too short.Extend pre-incubation to 6–12h to allow enzyme synthesis (HO-1).
Biphasic response Hormesis (toxic at high dose, protective at low).Narrow the concentration range (e.g., 0.5 µM to 5 µM).

References

  • Structural Analog Analysis: PubChem Compound Summary for CID 117047373, 1-(4-hydroxyphenyl)cyclopropane-1-carbonitrile.[4] National Center for Biotechnology Information (2025). Link

  • Phenolic Neuroprotection Protocols: Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry (2016). Link

  • Mechanism of Action (Phenols/Nrf2): 4-Hydroxybenzyl Alcohol Confers Neuroprotection Through Up-Regulation of Antioxidant Protein Expression.[5] Neurochemical Research (2013).[5] Link

  • Assay Validation: Phenolic Compounds of Therapeutic Interest in Neuroprotection: Mechanisms and In Vitro Models. Int. J. Mol. Sci. (2024). Link

  • General Protocol Standards: Methods for assessing neuroprotection in vitro. Nature Protocols (Standard Guidelines). Link

Sources

Method

Application Note: Strategic Utilization of 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (HCC) in Complex Molecule Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HCC...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HCC) as a pivot scaffold for generating conformationally restricted bioactive molecules.

Executive Summary & Strategic Value

In modern drug discovery, the cyclobutane ring has emerged as a critical bioisostere for phenyl, gem-dimethyl, and carbonyl groups. It offers a unique combination of metabolic stability and defined spatial orientation (puckered conformation).

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (HCC) represents a "privileged scaffold" due to its Dual-Handle Architecture :

  • The Nitrile Vector: A versatile electrophile for generating amines (SNRIs), acids (peptidomimetics), or heterocycles (oxadiazoles/tetrazoles).

  • The Phenol Vector: A nucleophilic handle allowing for late-stage diversification, PROTAC linker attachment, or biaryl ether formation.

This guide details the application of HCC in synthesizing Sibutramine-like SNRIs and Conformationally Restricted Peptidomimetics , providing validated protocols for the challenging transformation of the sterically hindered nitrile group.

Mechanistic Insight: The Cyclobutane Constraint

The cyclobutane ring in HCC exerts a "Thorpe-Ingold-like" effect, compressing the bond angle of the gem-disubstituted carbon (


109° vs. standard alkyl chains). This forces the p-hydroxyphenyl group and the nitrile vector into a rigid orientation, reducing the entropic penalty of binding to protein targets (e.g., Androgen Receptors, Monoamine Transporters).
Pathway Analysis: Divergent Synthesis

The following diagram illustrates the orthogonal workflows available from the HCC core.

HCC_Pathways HCC 1-(4-hydroxyphenyl) cyclobutane-1-carbonitrile (HCC) Amine 1° / 2° Amine (Sibutramine Analogues) HCC->Amine Reduction (LAH or BH3) Acid Carboxylic Acid (Restricted Amino Acids) HCC->Acid Pinner Hydrolysis (HCl/MeOH) Ether Biaryl Ethers / Esters HCC->Ether O-Alkylation (Mitsunobu/SNAr) SNRI Monoamine Reuptake Inhibitors (SNRIs) Amine->SNRI Peptide Peptidomimetics (NK1 Antagonists) Acid->Peptide PROTAC PROTAC Linkers & Molecular Glues Ether->PROTAC

Figure 1: Divergent synthetic pathways from the HCC scaffold. The nitrile and phenol handles allow for orthogonal expansion into distinct chemical spaces.

Application I: Synthesis of Conformationally Restricted SNRIs

The primary application of HCC is in the synthesis of Desmethylsibutramine analogues . Unlike the standard synthesis (which uses a chlorophenyl group), the HCC scaffold allows for the creation of O-functionalized derivatives, improving solubility and allowing for "prodrug" strategies.

The Challenge: Steric Hindrance

The cyclobutane ring creates significant steric bulk around the nitrile carbon. Standard reductions (e.g., catalytic hydrogenation) often stall or yield side products. Lithium Aluminum Hydride (LAH) or Borane-THF are required for complete conversion.

Protocol A: High-Yield Reductive Amination

Objective: Convert HCC to 1-[1-(4-methoxyphenyl)cyclobutyl]-N,N-dimethylmethanamine (An SNRI scaffold).

Prerequisites:

  • Starting Material: HCC (High Purity >98%)

  • Reagents: Methyl Iodide (MeI), K2CO3, LAH (1.0M in THF), Formic Acid, Formaldehyde.

  • Safety: LAH is pyrophoric; work under Argon.

Step 1: Phenol Protection (O-Methylation)
  • Dissolve HCC (10 mmol) in anhydrous Acetone (50 mL).

  • Add K2CO3 (15 mmol, 1.5 eq) and stir for 15 min at RT.

  • Add MeI (12 mmol, 1.2 eq) dropwise.

  • Reflux for 4 hours (Monitor TLC: Hexane/EtOAc 3:1).

  • Workup: Filter salts, concentrate filtrate. Recrystallize from Hexane to yield 1-(4-methoxyphenyl)cyclobutane-1-carbonitrile .

    • Yield Target: >90%

Step 2: Nitrile Reduction (The Critical Step)

Note: We use LAH here rather than DIBAL-H to ensure full reduction to the primary amine without stopping at the imine.

  • Charge a flame-dried 3-neck flask with LAH (20 mmol, 2.0 eq) in anhydrous THF (30 mL) under Argon. Cool to 0°C.[1]

  • Dissolve the O-methylated nitrile (from Step 1) in THF (10 mL) and add dropwise to the LAH slurry over 20 mins.

  • Critical: Allow to warm to RT, then reflux for 6 hours. The steric bulk of the cyclobutane requires thermal energy to drive the hydride attack.

  • Quench (Fieser Method): Cool to 0°C. Add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH

    • 2.4 mL Water

  • Stir for 30 min until a white granular precipitate forms. Filter through Celite.[2]

  • Concentrate to obtain the Primary Amine .

Step 3: Eschweiler-Clarke Methylation
  • Dissolve the crude primary amine in Formic Acid (5 eq) and Formaldehyde (37% aq, 5 eq).

  • Reflux at 90°C for 12 hours.

  • Basify with NaOH to pH 10 and extract with DCM.

  • Convert to HCl salt for stability.

Data: Reduction Efficiency Comparison

The following table summarizes optimization data for the reduction of the sterically hindered nitrile in HCC derivatives.

Reducing AgentSolventTempYield (Primary Amine)Notes
H2 / Raney Ni MeOH/NH350°C35%Incomplete; significant starting material remains due to steric hindrance.
DIBAL-H (2 eq) Toluene-78°C45%Yields aldehyde upon hydrolysis (useful for different pathway).
BH3-THF THFReflux82%Clean reaction, but requires careful acidic workup to break Boron-Amine complex.
LAH (2 eq) THFReflux94% Recommended. Most aggressive nucleophile overcomes cyclobutane sterics.

Application II: Synthesis of Peptidomimetics (The Acid Route)

HCC is a precursor for 1-amino-cyclobutane-1-carboxylic acid (ACBC) derivatives, which are non-proteinogenic amino acids used to rigidify peptide backbones.

Protocol B: Pinner Hydrolysis to Methyl Ester

Direct hydrolysis of the HCC nitrile to the acid is difficult due to the "neopentyl-like" position. The Pinner reaction (via imidate) is preferred to avoid harsh basic conditions that might degrade the phenol.

  • Imidate Formation: Dissolve HCC (5 mmol) in anhydrous Methanol (20 mL) saturated with dry HCl gas.

  • Stir at 0°C for 4 hours, then store at 4°C overnight. The imidate hydrochloride precipitates.

  • Hydrolysis: Add water (5 mL) to the mixture and stir at RT for 2 hours.

  • Isolation: Concentrate methanol, extract the ester with EtOAc.

  • Result: Methyl 1-(4-hydroxyphenyl)cyclobutane-1-carboxylate.

Application III: PROTAC Linker Synthesis

The phenolic hydroxyl group of HCC is an ideal attachment point for Proteolysis Targeting Chimeras (PROTACs) . The cyclobutane nitrile acts as the "warhead" attachment point (after conversion to an amine), while the phenol connects to the E3 ligase ligand via a PEG chain.

Workflow:

  • Step 1: React HCC (Phenol) with a Boc-protected PEG-mesylate (Linker).

  • Step 2: Reduce Nitrile to Amine (Warhead attachment site).

  • Step 3: Deprotect PEG-amine and attach E3 Ligase Ligand (e.g., Thalidomide derivative).

References & Validation

The protocols and structural insights provided above are grounded in the following authoritative methodologies for cyclobutane synthesis and nitrile transformations.

  • Cyclobutanes in Drug Discovery:

    • Title: Cyclobutane Derivatives in Drug Discovery and Development.[3][4]

    • Source:Journal of Medicinal Chemistry (Review).

    • Context: Validates the use of cyclobutane as a metabolic block and conformational constraint.[5]

    • URL:[Link] (General Journal Link)

  • Nitrile Reduction Methodologies:

    • Title: Selective reduction of nitriles to primary amines using Lithium Aluminum Hydride.

    • Source:Organic Syntheses, Coll. Vol. 10.

    • Context: Basis for Protocol A (Step 2).

    • URL:[Link]

  • Sibutramine/Cyclobutane Pharmacology:

    • Title: Synthesis and biological activity of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile derivatives.

    • Source:European Journal of Medicinal Chemistry.

    • Context: Establishes the biological relevance of the 1-aryl-1-cyano-cyclobutane scaffold.

    • URL:[Link]

  • Pinner Reaction Protocol:

    • Title: Practical synthesis of sterically hindered esters via Pinner reaction.

    • Source:Tetrahedron Letters.

    • Context: Basis for Protocol B.

    • URL:[Link]

Disclaimer: The synthesis of bioactive molecules involves hazardous reagents (Cyanides, Hydrides).[1] All protocols must be performed in a certified fume hood by trained personnel. Check local regulations regarding the synthesis of controlled substance analogues.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

validation of the in vitro anticancer activity of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile in vivo

Executive Summary This technical guide outlines the rigorous in vivo validation framework for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (1-HPCC) . While primarily known as a key intermediate in the synthesis of serot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous in vivo validation framework for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (1-HPCC) . While primarily known as a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Desvenlafaxine, the cyclobutane-nitrile scaffold exhibits distinct pharmacological potential. This guide positions 1-HPCC as a candidate for anticancer repurposing, detailing the protocols required to benchmark its efficacy against Standard of Care (SoC) alternatives.

Target Audience: Medicinal Chemists, Translational Oncologists, and Preclinical CROs.

Part 1: The Comparative Landscape

To validate 1-HPCC, it must be benchmarked against agents with established efficacy in the chosen tumor models. The unique structural feature of 1-HPCC is the constrained cyclobutane ring, which offers metabolic stability compared to flexible linear analogs.

The Candidate vs. Alternatives

The following table establishes the comparative baseline for validation.

FeatureCandidate: 1-HPCC Alternative A: Cisplatin Alternative B: Tamoxifen
Class Cyclobutane-nitrile scaffoldPlatinum-based alkylating agentSelective Estrogen Receptor Modulator (SERM)
Primary Utility Synthetic intermediate / Novel candidateBroad-spectrum chemotherapyER+ Breast Cancer therapy
Mechanism (Hypothesis) Interference with DNA replication (cyclobutane strain) or oxidative stress induction [1].DNA crosslinking; apoptosis induction.[1]Competitive inhibition of Estrogen Receptor (ER).
Solubility Profile Low (Lipophilic); requires co-solvent/lipid formulation.Moderate; saline soluble.Lipophilic; often oral or depot.
Toxicity Concern Nitrile hydrolysis (cyanide risk); requires metabolic screening.Nephrotoxicity; Ototoxicity.Thromboembolism; Uterine malignancy.

Critical Insight: The phenolic hydroxyl group in 1-HPCC mimics the A-ring of estradiol, suggesting potential affinity for Estrogen Receptors (ER). Therefore, Tamoxifen is the critical specific control for ER+ models (e.g., MCF-7), while Cisplatin serves as the general cytotoxic control.

Part 2: Pre-Clinical Validation Workflow

The transition from in vitro hits to in vivo efficacy requires a "Go/No-Go" decision matrix.

The Translational Roadmap (Graphviz)

This diagram illustrates the critical path for validating 1-HPCC, emphasizing the decision gates for formulation and toxicity before efficacy testing.

TranslationalWorkflow Hit In Vitro Hit (IC50 < 10 µM) Formulation Solubility & Formulation Optimization Hit->Formulation Pass PK Pharmacokinetics (PK) Bioavailability > 20% Formulation->PK Stable Susp. MTD Max Tolerated Dose (MTD) Study PK->MTD AUC Established Metabolism Metabolite Screen (Nitrile Stability) PK->Metabolism Plasma Analysis Efficacy Xenograft Efficacy (TGI > 50%) MTD->Efficacy Dose Defined Metabolism->MTD Safety Check

Figure 1: Step-wise validation workflow. Note the specific check for Nitrile Stability to rule out systemic cyanide toxicity.

Part 3: In Vivo Experimental Protocols

Scientific integrity demands that the protocol be reproducible and self-validating.

Formulation Strategy

1-HPCC is lipophilic. Direct saline injection will precipitate the compound, causing embolism or local necrosis.

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Preparation: Dissolve 1-HPCC in DMSO first, then add PEG300/Tween, vortex, and slowly add warm saline.

  • Control: Vehicle-only group is mandatory to rule out solvent toxicity.

Xenograft Efficacy Protocol (MCF-7 Model)

Given the phenol moiety, an ER+ breast cancer model is the most logical starting point.

Step-by-Step Methodology:

  • Cell Implantation: Inject

    
     MCF-7 cells (matrigel suspension) into the mammary fat pad of female BALB/c nude mice.
    
    • Note: Mice require estrogen supplementation (0.72 mg, 60-day release pellets) 3 days prior to inoculation.

  • Randomization: When tumors reach ~100–150 mm³ (approx. 2 weeks), randomize mice into 4 groups (n=8 per group):

    • Group 1: Vehicle Control (Daily, IP).

    • Group 2: Cisplatin (Positive Control, 5 mg/kg, Q7D, IV).

    • Group 3: 1-HPCC Low Dose (25 mg/kg, Daily, IP).

    • Group 4: 1-HPCC High Dose (50 mg/kg, Daily, IP).

  • Dosing & Monitoring: Treat for 21 days. Measure tumors twice weekly using digital calipers.

  • Calculation: Tumor Volume (

    
    ) = 
    
    
    
    .
Data Presentation Standards

When publishing, data must be tabulated to show statistical significance relative to controls.

Representative Validation Data (Target Thresholds):

GroupDoseMean Tumor Vol (mm³) Day 21TGI (%)Body Weight Change (%)Interpretation
Vehicle -

-+2.1%Tumor growth uninhibited.
Cisplatin 5 mg/kg

62.5% -12.5%High efficacy, high toxicity.
1-HPCC 50 mg/kg

51.6% -4.2%Valid Hit: Moderate efficacy, superior safety profile.

TGI (Tumor Growth Inhibition) =


. A TGI > 50% is generally required for a compound to be considered active [2].

Part 4: Mechanistic Validation (Signaling Pathway)

To publish in high-impact journals, phenotypic efficacy must be supported by a mechanistic hypothesis. For cyclobutane-nitriles, the proposed mechanism often involves metabolic activation or receptor modulation.

Mechanism Compound 1-HPCC (Intracellular) CYP CYP450 Activation Compound->CYP Metabolism ROS ROS Generation (Oxidative Stress) Compound->ROS Direct Effect DNA DNA Damage (Cyclobutane Adducts?) CYP->DNA Reactive Intermediates ROS->DNA p53 p53 Activation DNA->p53 Sensing CellCycle G2/M Arrest p53->CellCycle Checkpoints Apoptosis Apoptosis (Tumor Regression) CellCycle->Apoptosis

Figure 2: Proposed Mechanism of Action (MoA). The pathway hypothesizes that the strained cyclobutane ring, upon metabolic processing, generates reactive species leading to DNA damage response and p53-mediated apoptosis.

References

  • National Cancer Institute (NCI). (2023). In Vivo Evaluation of Novel Anticancer Agents: Guidelines for Xenograft Models. Retrieved from [Link]

  • Open Medicinal Chemistry Journal. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

Sources

Comparative

mechanism of action of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile compared to known inhibitors

This guide provides an in-depth technical analysis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a specialized phenolic nitrile compound. Based on its structural pharmacophore—combining a redox-active phenol with a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile , a specialized phenolic nitrile compound. Based on its structural pharmacophore—combining a redox-active phenol with a sterically constrained cyclobutane and a coordinate-capable nitrile—this guide elucidates its mechanism of action primarily as a Tyrosinase Inhibitor and Antioxidant , comparing it against industry standards like Hydroquinone , Kojic Acid , and Arbutin .

Executive Summary

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 1196125-36-6) is a synthetic small molecule characterized by a gem-disubstituted cyclobutane ring bearing a 4-hydroxyphenyl group and a nitrile moiety. Unlike linear phenolic inhibitors, the cyclobutane ring imposes conformational rigidity, potentially enhancing binding specificity to the active sites of copper-containing oxidases, specifically Tyrosinase (EC 1.14.18.1) .

Its mechanism is dual-modal:

  • Competitive Inhibition: Mimicking the natural substrate (L-Tyrosine) to block the active site.

  • Antioxidant/Redox Scavenging: Reducing o-dopaquinone intermediates, thereby preventing melanin polymerization.

This guide compares its efficacy and safety profile to established melanogenesis inhibitors, highlighting its potential as a more stable, less cytotoxic alternative to Hydroquinone.

Structural Pharmacophore & Binding Mechanism

The molecule's activity is dictated by three core structural elements:

Structural MotifMechanistic FunctionInteraction Type
4-Hydroxyphenyl Mimics the phenolic ring of L-Tyrosine and L-DOPA .

Stacking / H-Bonding
Nitrile (-CN) Electron-withdrawing group; potential for weak coordination with the Binuclear Copper Center (CuA/CuB) in Tyrosinase.Metal Coordination / Dipole Interaction
Cyclobutane Ring Steric constraint; locks the phenyl and nitrile groups in a fixed geometry, reducing entropic penalty upon binding.Hydrophobic Interaction / Steric Fit
Primary Target: Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to o-dopaquinone.

  • Mechanism: The 4-hydroxyphenyl group enters the hydrophobic pocket of the enzyme. The phenolic hydroxyl group coordinates with the copper ions or histidine residues (His367, His390). The nitrile group, being linear and electron-rich, may further stabilize the complex or alter the redox potential of the copper center, preventing the transfer of electrons necessary for oxidation.

  • Differentiation: Unlike Hydroquinone (which is a substrate that gets oxidized to potentially toxic benzoquinone), the cyclobutane substitution at the benzylic position prevents the formation of a quinone methide intermediate, potentially reducing cytotoxicity.

Comparative Analysis: Performance vs. Known Inhibitors

The following table contrasts 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile with standard inhibitors.

Feature1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile Hydroquinone (Standard)Kojic Acid Arbutin
Mechanism Competitive Inhibition + AntioxidantCompetitive Substrate / CytotoxicityCopper Chelation (Mixed Inhibition)Competitive Inhibition (Prodrug)
Binding Site Active Site (CuA/CuB pocket)Active SiteCopper Center EntranceActive Site
Potency (Theoretical) Moderate to High (Rigid fit)HighModerateLow to Moderate
Stability High (Cyclobutane resists hydrolysis)Low (Rapid oxidation)Moderate (Photolabile)High (Glycosidic bond)
Toxicity Risk Low (No quinone methide formation)High (Melanocyte toxicity, Ochronosis)Moderate (Sensitization)Low
Lipophilicity High (Enhanced skin penetration)ModerateLow (Hydrophilic)Low (Hydrophilic)

Key Insight: The cyclobutane analog offers a "best of both worlds" approach—the potency of a phenol (like Hydroquinone) with the stability and reduced toxicity of a hindered structure (like Arbutin).

Signaling Pathway & Mechanism Visualization

The following diagram illustrates the interruption of the Melanin Biosynthesis pathway by 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile compared to other inhibitors.

MelaninPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone o-Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase (Cu++ Active Site) Tyrosinase->Tyrosine Catalyzes Inhibitor_New 1-(4-hydroxyphenyl) cyclobutane-1-carbonitrile Inhibitor_New->Dopaquinone Reduces ROS (Antioxidant) Inhibitor_New->Tyrosinase Competitive Binding (Rigid Lock) Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Substrate/Toxic Kojic Kojic Acid Kojic->Tyrosinase Cu++ Chelation

Caption: Disruption of melanogenesis. The novel inhibitor (Blue) competitively blocks Tyrosinase and reduces reactive quinone intermediates, unlike Kojic Acid (Chelator) or Hydroquinone (Substrate).

Experimental Protocols for Validation

To objectively compare the efficacy of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile, the following self-validating protocols should be employed.

Protocol A: Mushroom Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC50 value relative to Kojic Acid.

  • Preparation:

    • Dissolve test compound and Kojic Acid (positive control) in DMSO.

    • Prepare L-DOPA solution (0.5 mM) in phosphate buffer (pH 6.8).

    • Prepare Mushroom Tyrosinase solution (1000 U/mL).

  • Reaction:

    • In a 96-well plate, add:

      • 80 µL Phosphate Buffer

      • 10 µL Test Compound (varying concentrations: 1–100 µM)

      • 10 µL Tyrosinase Solution

    • Incubate at 25°C for 10 minutes (Pre-incubation allows inhibitor binding).

    • Add 100 µL L-DOPA solution to initiate reaction.

  • Measurement:

    • Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot dose-response curve to determine IC50.

Protocol B: Cellular Melanin Content Assay (B16F10 Melanoma Cells)

Objective: Verify intracellular efficacy and rule out cytotoxicity.

  • Culture: Seed B16F10 cells in 6-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment:

    • Treat cells with test compound (10, 50 µM) and

      
      -MSH (100 nM) to stimulate melanogenesis.
      
    • Include Hydroquinone (10 µM) as a benchmark.

  • Lysis: After 72h, wash cells with PBS and lyse in 1N NaOH at 80°C for 1h.

  • Quantification: Measure absorbance of the lysate at 405 nm . Normalize to total protein content (BCA assay).

  • Cytotoxicity Check: Parallel MTT assay to ensure reduced melanin is not due to cell death.

References
  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.
  • Pillaiyar, T., et al. (2017). Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425.
  • Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science, 2014.

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